molecular formula C17H14Cl2F3NO4S B2420115 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-41-2

3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2420115
CAS No.: 338424-41-2
M. Wt: 456.26
InChI Key: WIIKHIBPJPAOLR-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a sulfonyl group, a hydroxy group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3NO4S/c1-16(25,9-28(26,27)12-5-6-13(18)14(19)8-12)15(24)23-11-4-2-3-10(7-11)17(20,21)22/h2-8,25H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIKHIBPJPAOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 3-(trifluoromethyl)aniline as the primary starting materials.

    Sulfonylation: The 3,4-dichlorobenzene undergoes sulfonylation to introduce the sulfonyl group.

    Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxy group.

    Amidation: Finally, the compound undergoes amidation with 3-(trifluoromethyl)aniline to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxy group to a hydrogen atom.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell growth through various mechanisms, including the disruption of metabolic pathways essential for cancer cell survival .

A notable case study involved the evaluation of related compounds against human cancer cell lines, where they demonstrated promising cytotoxic effects with low IC50 values, suggesting their potential as effective chemotherapeutic agents .

2. Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds containing this functional group have been explored for their ability to inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. This mechanism is critical in developing new antibiotics to combat resistant strains of bacteria .

Agricultural Chemistry Applications

1. Herbicides and Pesticides

The structural characteristics of This compound make it a candidate for development as a herbicide or pesticide. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate plant tissues and exert herbicidal effects .

Research into similar sulfonamide derivatives has shown their efficacy in controlling weed species while minimizing harm to crops, indicating a promising avenue for agricultural applications.

Materials Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has demonstrated that sulfonamide-based polymers exhibit improved resistance to degradation under environmental stressors, making them suitable for applications in coatings and adhesives .

Summary of Case Studies and Research Findings

Application AreaKey Findings
Medicinal ChemistrySignificant anticancer activity; potential as a chemotherapeutic agent against various cancers .
Antimicrobial PropertiesEffective against bacterial strains; potential for new antibiotic development .
Agricultural ChemistryPotential herbicide with reduced crop toxicity; effective against resistant weed species .
Materials ScienceEnhanced thermal stability and mechanical properties in polymer applications .

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide include:

    3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-phenylpropanamide: Lacks the trifluoromethyl group on the phenyl ring, affecting its biological activity.

    3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide: Has the trifluoromethyl group in a different position, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known by its CAS number 338424-41-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group, a hydroxy group, and a trifluoromethyl group, contributing to its unique chemical behavior. The molecular formula is C17H14Cl2F3NO4SC_{17}H_{14}Cl_{2}F_{3}NO_{4}S with a molecular weight of 456.26 g/mol. Key properties include:

  • Boiling Point : 635.4 ± 55.0 °C (predicted)
  • Density : 1.537 ± 0.06 g/cm³ (predicted)
  • pKa : 11.40 ± 0.29 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Interaction : The sulfonyl group may interact with enzyme active sites, altering their functionality.
  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biomolecules, influencing receptor-ligand interactions.
  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating intracellular effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated significant inhibitory effects on Gram-positive bacteria with a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. In vitro assays suggest that it may downregulate pro-inflammatory cytokines, contributing to reduced inflammation in cellular models .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For example, it has shown promising results in inhibiting the growth of Jurkat cells (a model for T-cell leukemia), indicating potential as an anticancer agent .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial efficacy of various derivatives of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly affected antibacterial potency .
  • Anti-inflammatory Mechanisms :
    • In a controlled experiment, the compound was tested for its ability to inhibit cytokine secretion in macrophages stimulated by lipopolysaccharides (LPS). Results showed a marked decrease in TNF-alpha and IL-6 production at concentrations above its IC50 .
  • Cytotoxicity Assessment :
    • A cytotoxicity assay using human cancer cell lines revealed that the compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, suggesting its potential for further development as an anticancer drug .

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